molecular formula C19H16N2O3 B2774212 N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide CAS No. 851170-20-2

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide

Cat. No.: B2774212
CAS No.: 851170-20-2
M. Wt: 320.348
InChI Key: WAOMQCAKKWRAFR-UHFFFAOYSA-N
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Description

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting possibilities for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide typically involves the reaction of 3-formyl-8-methylquinoline with 4-hydroxyphenylacetamide. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of N-[4-(3-carboxy-8-methylquinolin-2-yl)oxyphenyl]acetamide.

    Reduction: Formation of N-[4-(3-hydroxymethyl-8-methylquinolin-2-yl)oxyphenyl]acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 8-methylquinoline
  • 4-hydroxyphenylacetamide

Comparison: N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide is unique due to the presence of both the formyl and acetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-4-3-5-14-10-15(11-22)19(21-18(12)14)24-17-8-6-16(7-9-17)20-13(2)23/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMQCAKKWRAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)NC(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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